![molecular formula C19H10Cl4N6O2 B12533006 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. This compound is characterized by its multiple chlorine atoms and triazine rings, making it a significant molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves several steps:
Initial Reaction: The process begins with the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. This step forms an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or phosphorus oxychloride to introduce additional chlorine atoms.
Final Coupling: The chlorinated intermediate is coupled with 4-hydroxybenzyl alcohol again under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and controlled environments to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the reaction conditions precisely.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted triazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
作用機序
The mechanism of action of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as hydroxyl or amino groups.
Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to a decrease in the enzyme’s catalytic efficiency. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but lacks the additional phenoxy and benzyl groups.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: Contains an isopropylamino group instead of the phenoxy and benzyl groups.
2,4-Dichloro-6-fluoroquinoline: A quinoline derivative with similar chlorine substitution but different core structure.
Uniqueness
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is unique due to its complex structure, which includes multiple triazine rings and phenoxy groups. This complexity allows it to participate in a broader range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
特性
分子式 |
C19H10Cl4N6O2 |
|---|---|
分子量 |
496.1 g/mol |
IUPAC名 |
2,4-dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C19H10Cl4N6O2/c20-14-24-15(21)27-18(26-14)30-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)31-19-28-16(22)25-17(23)29-19/h1-8H,9H2 |
InChIキー |
CHFHDXLPQOAWMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl)OC4=NC(=NC(=N4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


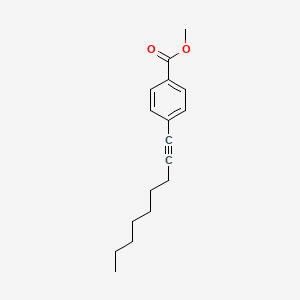
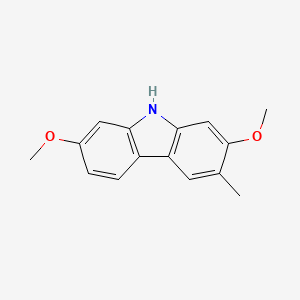
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)


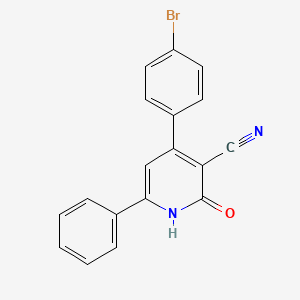
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
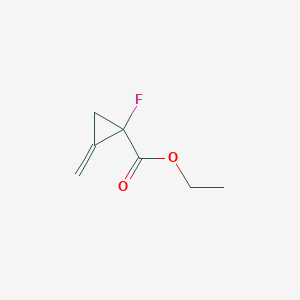
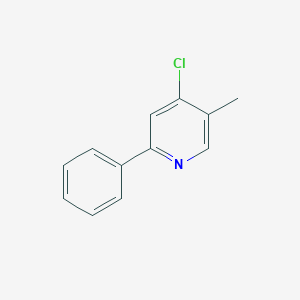

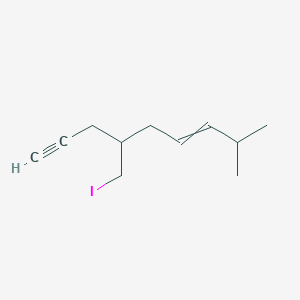
![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)


